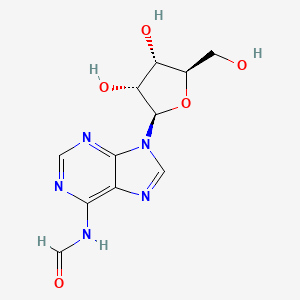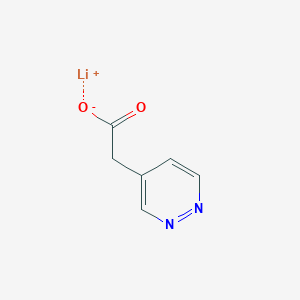
Lithium 2-(pyridazin-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 2-(pyridazin-4-yl)acetate, also known as this compound, is a useful research compound. Its molecular formula is C6H5N2O2.Li and its molecular weight is 144. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Synthesis and Complex Formation
Lithium derivatives of pyridin-2-ylmethanes have been utilized in the synthesis of symmetrical poly(pyridin-2-yl)ethanes, demonstrating the potential of lithium 2-(pyridazin-4-yl)acetate in forming complex organic compounds. These compounds have shown interesting reactivity, forming palladium(II) acetate complexes, indicating its utility in forming metal-organic frameworks and complex ligands (Canty & Minchin, 1986).
Molecular Dynamics and Structure Analysis
The molecular dynamics of lithium 2-pyridyl-N-oxide acetate, a compound similar to this compound, has been studied using Car-Parrinello molecular dynamics and path integrals molecular dynamics. These studies shed light on the intramolecular lithium bonding and provide insights into the structural dynamics of such compounds, which can be crucial for understanding the reactivity and stability of this compound in various conditions (Durlak, Latajka, & Berski, 2009).
Nonlinear Optical Properties
The second hyperpolarizabilities of lithium salt of pyridazine, a compound structurally similar to this compound, have been investigated, highlighting the potential use of such lithium salts in nonlinear optics. The significant dependence of computed values on electron correlation treatment underlines the importance of this compound in exploring advanced materials for optical applications (Silveira et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Lithium 2-(pyridazin-4-yl)acetate is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazine derivatives have been shown to interact with a range of biological targets and physiological effects . .
Mode of Action
It’s known that pyridazinone derivatives, which include this compound, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Given the known inhibitory effect on calcium ion influx, it can be inferred that the compound may affect pathways related to calcium signaling and platelet aggregation .
Result of Action
Given its potential role in inhibiting calcium ion influx, it can be inferred that the compound may have effects on cellular processes that are regulated by calcium signaling .
Action Environment
It’s known that the compound should be stored at 4 degrees celsius , suggesting that temperature could be an important factor in maintaining its stability.
Biochemical Analysis
Biochemical Properties
Lithium 2-(pyridazin-4-yl)acetate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyridazine ring in the compound is known for its dual hydrogen-bonding capacity and π-π stacking interactions, which can be crucial in drug-target interactions . These properties enable this compound to modulate the activity of enzymes and proteins, potentially leading to therapeutic applications.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering cellular behavior and function . Additionally, this compound can impact metabolic pathways, further influencing cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in their activity. For example, the pyridazine ring’s unique physicochemical properties allow it to interact with enzyme active sites, potentially inhibiting or enhancing their function . These interactions can result in alterations in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s efficacy plateaus or decreases at higher concentrations . Additionally, high doses of this compound can cause toxicity, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s impact on metabolic pathways can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism . These interactions are crucial for understanding the compound’s therapeutic potential and its effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions determine the compound’s bioavailability and its ability to exert its effects on target cells and tissues.
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biological activity, making it an important factor in its therapeutic potential.
Properties
IUPAC Name |
lithium;2-pyridazin-4-ylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.Li/c9-6(10)3-5-1-2-7-8-4-5;/h1-2,4H,3H2,(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLFTJDKUVXPMO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN=NC=C1CC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5LiN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217295-84-5 |
Source


|
| Record name | lithium 2-(pyridazin-4-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

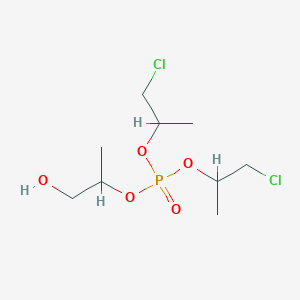
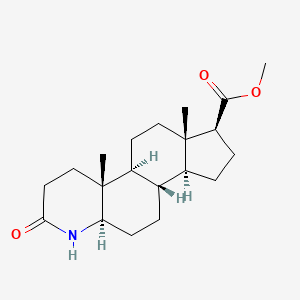
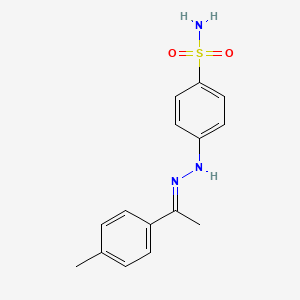
![[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-N-[(2R)-1-oxo-1-propan-2-yloxypropan-2-yl]phosphonamidic acid](/img/structure/B1145782.png)

